Tiopronin Sulfinic Acid
CAS No.:
Cat. No.: VC0199159
Molecular Formula: C₅H₉NO₅S
Molecular Weight: 195.19
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅H₉NO₅S |
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Molecular Weight | 195.19 |
Introduction
Chemical Identity and Structure
Tiopronin sulfinic acid, chemically known as 2-(2-sulfinopropanamido)acetic acid, is an oxidation product derived from tiopronin (2-mercaptopropionylglycine). With a molecular formula of C5H9NO5S and a molecular weight of 195.2, this compound contains a characteristic sulfinic acid group (-SO2H) . The structure represents a significant modification of the parent thiol compound, where the sulfhydryl (-SH) group of tiopronin undergoes oxidation to form the sulfinic acid moiety.
The chemical structure can be represented by the SMILES notation: O=C(O)CNC(C(S(O)=O)C)=O . This structure indicates the presence of the sulfinic acid group connected to the carbon chain of the original tiopronin molecule, while maintaining the glycine portion of the parent compound.
Structural Comparison with Tiopronin
Tiopronin itself is a thiol-containing compound widely used in medical applications, particularly for the prevention of kidney stone formation in patients with severe homozygous cystinuria . The key structural difference between tiopronin and its sulfinic acid derivative lies in the oxidation state of the sulfur atom:
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Tiopronin contains a thiol group (-SH)
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Tiopronin sulfinic acid contains a sulfinic acid group (-SO2H)
This oxidation significantly alters the chemical properties and reactivity of the molecule, as the sulfinic acid group possesses different acid-base characteristics and metal-binding properties compared to the thiol group.
Physicochemical Properties
Physical Characteristics
Based on its chemical structure and properties of similar sulfinic acids, tiopronin sulfinic acid would be expected to exhibit the following characteristics:
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Physical state: Likely a white to off-white crystalline solid
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Solubility: Increased water solubility compared to tiopronin due to the polar sulfinic acid group
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Stability: Potentially less stable than tiopronin, with tendency for further oxidation
Chemical Reactivity
The sulfinic acid group in tiopronin sulfinic acid confers distinct reactivity patterns:
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Increased acidity compared to the thiol group in tiopronin
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Potential for coordination with metal ions
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Reduced nucleophilicity compared to thiols
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Susceptibility to further oxidation to sulfonic acid derivatives
These properties have implications for both the stability of pharmaceutical formulations and the potential biological interactions of tiopronin sulfinic acid.
Analytical Methods and Detection
Chromatographic Techniques
Modern analytical techniques would likely employ chromatographic methods for identification and quantification of tiopronin sulfinic acid, particularly in the context of impurity profiling. Potential methods include:
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High-Performance Liquid Chromatography (HPLC)
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Gas Chromatography (GC) after derivatization
These methods would be essential for both research purposes and quality control in pharmaceutical manufacturing.
Comparative Analysis with Related Compounds
Other Tiopronin Derivatives
Several derivatives and modifications of tiopronin have been studied for various applications:
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Tiopronin-NO: A chemical modification of tiopronin that shows dual therapeutic mechanisms in efficiently killing bacterial cells and reducing cystine stones . This derivative incorporates a nitroso group and demonstrates antimicrobial activity against E. coli and P. aeruginosa .
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Tiopronin prodrugs: Modified forms of tiopronin designed to improve pharmaceutical properties such as bioavailability, stability, or targeted delivery .
The table below provides a comparative analysis of tiopronin and some of its derivatives:
Related Sulfur-Containing Amino Acids
Tiopronin belongs to the broader category of sulfur-containing amino acids and their derivatives. Other compounds in this category include:
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Penicillamine: Used to treat Wilson's disease, cystinuria, and rheumatoid arthritis
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Acetylcysteine: Used as a mucolytic and as an antidote for acetaminophen overdose
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Homocysteine: A thiol-containing amino acid formed by demethylation of methionine
These compounds share some chemical similarities with tiopronin and may undergo similar oxidation processes to form their respective sulfinic acid derivatives.
Synthesis and Production Considerations
Analytical Standards Production
As an impurity marker, the production of high-purity tiopronin sulfinic acid would be valuable for analytical standard purposes. Such standards would enable:
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Precise quantification in quality control testing
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Method development and validation
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Regulatory compliance in pharmaceutical manufacturing
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